methyl 2-(1-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetate
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Overview
Description
Methyl 2-(1-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetate is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This particular compound is of interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The ester group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction could produce benzimidazole alcohols. Substitution reactions can result in a variety of derivatives with different functional groups attached to the benzimidazole core .
Scientific Research Applications
Methyl 2-(1-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzimidazole derivatives, which are valuable in various chemical research studies.
Biology: The compound’s derivatives have shown potential as antimicrobial, antiviral, and anticancer agents, making it a subject of interest in biological research.
Medicine: Due to its biological activities, the compound is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of pharmaceuticals and agrochemicals, contributing to the development of new drugs and agricultural products
Mechanism of Action
The mechanism of action of methyl 2-(1-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact pathways and molecular targets can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound of the benzimidazole family, known for its broad range of biological activities.
Methyl benzimidazole acetate: A similar compound with slight structural differences, used in similar applications.
1-Methyl benzimidazole: Another derivative with distinct biological properties
Uniqueness
Methyl 2-(1-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetate is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity. Its ability to serve as an intermediate in the synthesis of various pharmaceuticals and its potential therapeutic applications make it a valuable compound in both research and industry .
Properties
Molecular Formula |
C11H16N2O2 |
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Molecular Weight |
208.26 g/mol |
IUPAC Name |
methyl 2-(1-methyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)acetate |
InChI |
InChI=1S/C11H16N2O2/c1-13-9-6-4-3-5-8(9)12-10(13)7-11(14)15-2/h3-7H2,1-2H3 |
InChI Key |
JPAMHMWCJQRGAK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CCCC2)N=C1CC(=O)OC |
Origin of Product |
United States |
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